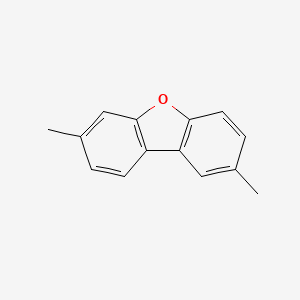
2,7-dimethyldibenzofuran
Cat. No. B8585462
Key on ui cas rn:
51801-70-8
M. Wt: 196.24 g/mol
InChI Key: AFXREXXZVMTNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04042603
Procedure details


By treating 3,4'-dimethyldiphenyl ether under the same conditions as in Example 6 except that 5 ml of ethylene diacetate was added, 2.7 g (14 m. moles) of 2,7-dimethyldibenzofuran and 0.27 g (0.69 m. mole) of the dimer were obtained. The obtained 2,7-dimethyldibenzofuran melted at 82°-83° C. and was in the form of white needle crystals.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.C(OCCOC(=O)C)(=O)C>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:8][C:9]3[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=3[C:6]=2[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCOC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC2=C(OC3=C2C=CC(=C3)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
